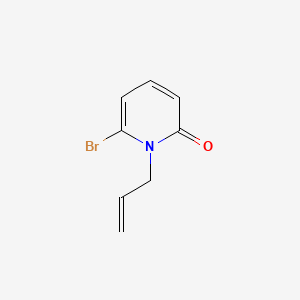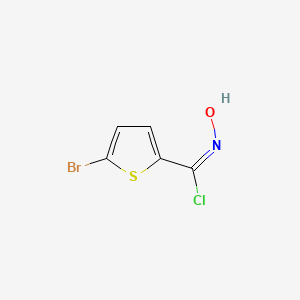
5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. This ring is substituted at the 2-position with a carbonimidoyl chloride group and at the 5-position with a bromine atom.Physical And Chemical Properties Analysis
5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride is a solid at room temperature . The melting point of a related compound, 5-bromo-N-hydroxythiophene-2-carboxamide, is between 152-160° C .Applications De Recherche Scientifique
Preparation and Tautomeric Properties
5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride is related to hydroxythiophenes, which have been studied for their preparation, reactions, and tautomeric properties. For instance, derivatives of trihalogenated hydroxythiophenes have been synthesized and their forms studied, revealing major tautomers in some compounds (Skramstad et al., 2000).
Synthesis and Applications in Organic Chemistry
This chemical is also part of research in the field of organic synthesis, such as the preparation of phenylselenenyl- and phenylthio-substituted pyrimidines. These compounds show potential in inhibiting certain enzymes and have demonstrated selective anti-human-immunodeficiency-virus activity (Goudgaon et al., 1993).
Copper(II) Ion Extraction
Studies have been conducted on Schiff base extractants, involving 5-bromo-2-hydroxybenzaldehyde, for the extraction of copper(II) ions. This research is important for understanding the selective extraction and separation processes in chemistry (Fathi et al., 2008).
Polymerization Studies
The compound is relevant in the study of polymerization processes. For instance, research involving bromo- and iodo-substituted thiophenes focuses on controlled polymerization, which is crucial for developing materials with specific properties (Miyakoshi et al., 2004).
Catalysis and Chemical Reactions
Investigations into the mechanisms of catalyzed chain-growth polymerizations involving bromo-substituted thiophenes contribute to a deeper understanding of chemical synthesis processes, which is fundamental in materials science and organic chemistry (Lanni & McNeil, 2009).
Development of Water-Soluble Materials
Research on the post-polymerization functionalization of bromide-bearing polythiophenes leads to the creation of highly water-soluble materials. This is significant in the development of new materials with specific solubility characteristics (Xue et al., 2007).
Propriétés
IUPAC Name |
(2E)-5-bromo-N-hydroxythiophene-2-carboximidoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNOS/c6-4-2-1-3(10-4)5(7)8-9/h1-2,9H/b8-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVHGPUHIGLLBY-VMPITWQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=NO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)/C(=N\O)/Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-hydroxythiophene-2-carbonimidoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

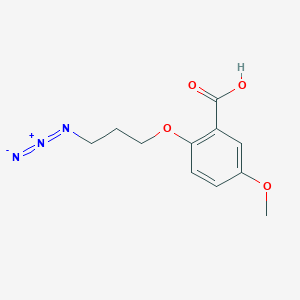



![5-[4-(1,2-Benzisothiazol-3-yl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B1411743.png)
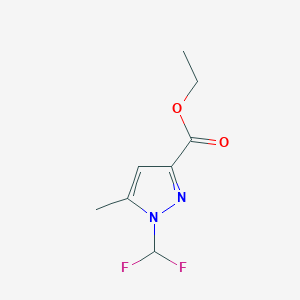



![1-[(5-Bromofuran-2-yl)methyl]-3,3-difluoropyrrolidine](/img/structure/B1411754.png)

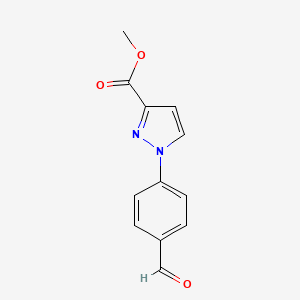
![4-Oxo-4-[(1-tetrahydro-2H-pyran-4-yl-1H-pyrazol-4-yl)amino]but-2-enoic acid](/img/structure/B1411759.png)
